molecular formula C10H14BrNO B8215279 2-(3-Bromobicyclo[1.1.1]Pentan-1-yl)-4,4-dimethyl-4,5-dihydrooxazole

2-(3-Bromobicyclo[1.1.1]Pentan-1-yl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No.: B8215279
M. Wt: 244.13 g/mol
InChI Key: UBDACKOKCRKNNI-UHFFFAOYSA-N
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Description

2-(3-Bromobicyclo[111]Pentan-1-yl)-4,4-dimethyl-4,5-dihydrooxazole is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 2-(3-Bromobicyclo[1.1.1]Pentan-1-yl)-4,4-dimethyl-4,5-dihydrooxazole typically involves multiple steps. One common method includes the bromination of bicyclo[1.1.1]pentane followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Bromobicyclo[1.1.1]Pentan-1-yl)-4,4-dimethyl-4,5-dihydrooxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Bromobicyclo[1.1.1]Pentan-1-yl)-4,4-dimethyl-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-Bromobicyclo[1.1.1]Pentan-1-yl)-4,4-dimethyl-4,5-dihydrooxazole stands out due to its unique bicyclic structure and the presence of the oxazole ring. Similar compounds include:

These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups, which can lead to different chemical properties and applications.

Properties

IUPAC Name

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-4,4-dimethyl-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-8(2)6-13-7(12-8)9-3-10(11,4-9)5-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDACKOKCRKNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C23CC(C2)(C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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